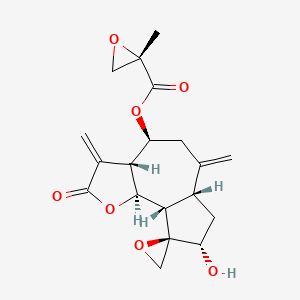

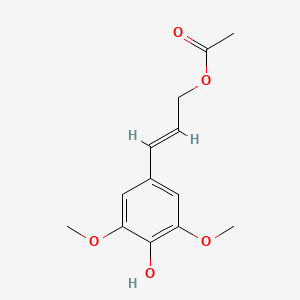

(8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoic acid is an epoxy(hydroxy)icosatrienoic acid consisting of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid having additional (8R)-hydroxy- and (11S,12S)-epoxy groups. It derives from a (5Z,9E,14Z)-icosa-5,9,14-trienoic acid. It is a conjugate acid of an (8R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,9E,14Z)-trienoate.

Aplicaciones Científicas De Investigación

Skin Differentiation and Epidermal Lipoxygenase Pathways

One study elucidates the role of lipoxygenase (LOX) enzymes, specifically epidermal LOX type 3 (eLOX3), in skin differentiation. eLOX3, alongside 12R-LOX, is linked to the normal permeability barrier of the skin. eLOX3 functions as a hydroperoxide isomerase, converting 12R-hydroperoxyeicosatetraenoic acid (12R-HPETE) into 8R-hydroxy-11R,12R-epoxyeicosa-5Z,9E,14Z-trienoic acid, an isomer of hepoxilin A3. This biochemical link provides insights into skin biochemistry and the etiology of ichthyosiform diseases (Yu et al., 2003).

Hepoxilin Pathway and Oxidative Stress Response

Another aspect of research focuses on the biological role of hepoxilins, specifically their upregulation of phospholipid hydroperoxide glutathione peroxidase as a cellular response to oxidative stress. Hepoxilins, formed through the LOX pathway, particularly the 12S-LOX pathway, play a compensatory defense role in protecting cell vitality and functionality under oxidative stress conditions (Zafiriou et al., 2007).

Activation of Nuclear Receptors and Epidermal Differentiation

The epidermal LOX pathway products, including those derived from the action of 12R-LOX and eLOX3 on arachidonic acid, activate the nuclear receptor PPARα. This activation has implications for the differentiation of normal human skin, demonstrating the functional significance of these enzymes and their products in biological systems (Yu et al., 2007).

Therapeutic Potentials and Biochemical Insights

Further studies highlight the stereochemistry and biological activities of related compounds, such as resolvins, which are derived from polyunsaturated fatty acids and have significant anti-inflammatory properties. These findings open up avenues for therapeutic applications, especially in the context of inflammatory diseases and metabolic regulation (Sun et al., 2007).

Propiedades

Fórmula molecular |

C20H32O4 |

|---|---|

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

(5Z,8R,9E)-8-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17-,18+,19+/m1/s1 |

Clave InChI |

SGTUOBURCVMACZ-MEVKQHDMSA-N |

SMILES isomérico |

CCCCC/C=C\C[C@H]1[C@@H](O1)/C=C/[C@@H](C/C=C\CCCC(=O)O)O |

SMILES canónico |

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5S,6R)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1254765.png)

![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)

![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)

![(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1254775.png)

![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)

![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)

![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)